1-Phenyl-2-(trifluoromethoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(trifluoromethoxy)ethan-1-amine is an organic compound characterized by the presence of a phenyl group attached to an ethanamine backbone, with a trifluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine typically involves the reaction of a phenyl-substituted ethanone with trifluoromethoxy reagents. One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, amination, and reduction to yield the desired amine compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
1-Phenyl-2-(trifluoromethoxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Phenyl-2-(trifluoromethoxy)ethan-1-one: This compound is structurally similar but contains a ketone group instead of an amine.
1-[2-(trifluoromethoxy)phenyl]ethan-1-amine: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness: 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and physical properties. This makes it valuable for various applications where such properties are desired .
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-phenyl-2-(trifluoromethoxy)ethanamine |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2 |
InChI Key |
LRUXMHNYRNKJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.